Pyronaridine-13C2 , d4

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

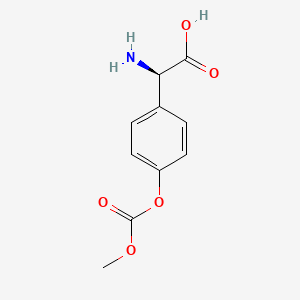

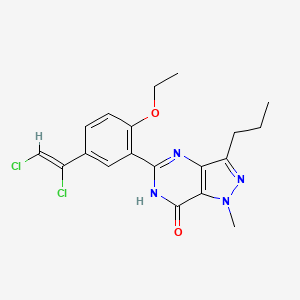

Pyronaridine-13C2, d4 is a variant of Pyronaridine, an antimalarial drug . It was first synthesized in 1970 and has been in clinical use in China since the 1980s . It has high potency against Plasmodium falciparum, including chloroquine-resistant strains . It is one of the components of the artemisinin combination therapy pyronaridine/artesunate .

Molecular Structure Analysis

The molecular formula of Pyronaridine-13C2, d4 is C27¹³C2H28D4ClN5O2 . The structure includes a 7-chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl group and a 2,6-bis(pyrrolidin-1-ylmethyl-13C-d2)phenol group .Physical And Chemical Properties Analysis

Pyronaridine-13C2, d4 has a molecular weight of 524.1 . It exhibits a high blood-to-plasma distribution ratio due to its tendency to accumulate in blood cells . The PK characteristics of pyronaridine include rapid oral absorption, large volumes of distribution, and low total body clearance, resulting in a long terminal apparent half-life .Mechanism of Action

Safety and Hazards

Pyronaridine toxicity is generally less than that of chloroquine, though evidence of embryotoxicity in rodents suggests use with caution in pregnancy . Safety data sheets recommend avoiding dust formation and breathing mist, gas, or vapors . In case of accidental exposure, it is advised to move the victim into fresh air, give oxygen if breathing is difficult, and consult a doctor immediately .

Future Directions

Pyronaridine-artesunate was recently strongly recommended in the 2022 update of the WHO Guidelines for the Treatment of Malaria, becoming the newest artemisinin-based combination therapy (ACT) for both uncomplicated Plasmodium falciparum and Plasmodium vivax malaria . It is being adopted in regions where malaria treatment outcome is challenged by increasing chloroquine resistance . Interest has been renewed in pyronaridine as a potential partner drug in artemisinin-based combination therapies (ACTs) for the treatment of P. falciparum malaria .

properties

CAS RN |

1261393-31-0 |

|---|---|

Molecular Formula |

C29H32ClN5O2 |

Molecular Weight |

524.067 |

IUPAC Name |

4-[(7-chloro-2-methoxy-1,5-dihydrobenzo[b][1,5]naphthyridin-10-yl)imino]-2,6-bis[dideuterio(pyrrolidin-1-yl)methyl]cyclohexa-2,5-dien-1-one |

InChI |

InChI=1S/C29H32ClN5O2/c1-37-26-9-8-24-28(33-26)27(23-7-6-21(30)16-25(23)32-24)31-22-14-19(17-34-10-2-3-11-34)29(36)20(15-22)18-35-12-4-5-13-35/h6-9,14-16,32-33H,2-5,10-13,17-18H2,1H3/i17+1D2,18+1D2 |

InChI Key |

YFYLPWJKCSESGB-RQBOPRCOSA-N |

SMILES |

COC1=CC=C2C(=C(C3=C(N2)C=C(C=C3)Cl)N=C4C=C(C(=O)C(=C4)CN5CCCC5)CN6CCCC6)N1 |

synonyms |

Benzo[b]-1,5-naphthyridine Phenol Derivative-13C2 , d4; Malaridine-13C2 , d4; 4-[(7-Chloro-2-methoxybenzo[b]-1,5-naphthyridin-10-yl)amino]-2,6-bis(1-pyrrolidinylmethyl-13C2 , d4)phenol; 4-((7-Chloro-2-methoxybenzo[b][1,5]naphthyridin-10-yl)amino)-2,6 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6,9-Diazaspiro[4.5]decan-10-one](/img/structure/B592477.png)

![(E)-1-(benzo[d]thiazol-2-yl)ethanone oxime](/img/structure/B592481.png)

![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine-3,7-diol](/img/structure/B592489.png)